1,1-Cyclopropanedicarbonitrile
Description
1,1-Cyclopropanedicarbonitrile is a cyclopropane derivative featuring two nitrile groups (-CN) attached to the same carbon atom within the three-membered cyclopropane ring. This structure imparts significant strain and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Derivatives of this compound are characterized by substituents on the cyclopropane ring, which modulate physical, chemical, and biological properties. Key examples include:
Properties
IUPAC Name |
cyclopropane-1,1-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c6-3-5(4-7)1-2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDADCWSIGGAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448663 | |
| Record name | 1,1-Cyclopropanedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559-03-1 | |
| Record name | 1,1-Cyclopropanedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Cyclopropanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of malonic acid derivatives with 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent. This method typically involves the gradual addition of the alcoholate to a mixture of the malonic acid derivative and the 1,2-dihalogeno compound, either in solution or suspension in an alcohol .
Another method involves the reaction of alkenes with carbenes or carbenoids. For example, dichlorocarbenes can be generated in situ from chloroform and potassium hydroxide, which then react with alkenes to form cyclopropane derivatives .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes as laboratory methods but scaled up to accommodate larger quantities. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopropanedicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both nitrile groups.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Hydrolysis Reactions: The nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents such as ethanol or methanol.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are commonly used reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Substituted cyclopropane derivatives with various functional groups.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
1,1-Cyclopropanedicarbonitrile has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and other therapeutic agents.
Materials Science: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Cyclopropanedicarbonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile groups act as electrophilic centers, attracting nucleophiles to form new bonds. In reduction reactions, the nitrile groups are reduced to primary amines through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
Structural and Molecular Variations
Substituents on the cyclopropane ring significantly influence molecular weight, steric hindrance, and electronic properties. Below is a comparative analysis of key derivatives:
Key Trends and Research Findings
Steric and Electronic Effects :
- Methyl and smaller alkyl substituents (e.g., 2,2-dimethyl derivative) enhance reactivity in nucleophilic additions due to minimal steric hindrance .
- Bulky groups like adamantyl (CAS 957497-19-7) introduce steric shielding, reducing reactivity but improving metabolic stability in drug candidates .
Environmental and Safety Profiles :
- Cyanide-containing compounds (e.g., cyclopropyl cyanide) pose ecological risks, with soil contamination thresholds for free cyanide set at 1 mg/kg . Derivatives with labile nitrile groups may require stringent handling protocols.
Applications :
Isomeric Comparisons
- 1,1- vs. 1,2-Substitution : Dimethyl trans-1,2-cyclopropanedicarboxylate (C₈H₁₀O₄, MW 170.16) demonstrates how isomerism affects stability and reactivity. The 1,1-dicarbonitrile derivatives exhibit greater ring strain and electrophilicity compared to 1,2-isomers .
Biological Activity
1,1-Cyclopropanedicarbonitrile (C5H4N2) is a bicyclic compound characterized by its unique cyclopropane structure and two cyano groups. This compound has garnered attention in various fields of chemistry and biology due to its potential applications in pharmaceuticals and agrochemicals. The biological activity of this compound is of particular interest, as it may exhibit various pharmacological effects that could be harnessed for therapeutic purposes.
Chemical Structure and Properties
The molecular structure of this compound consists of a cyclopropane ring with two cyano groups attached to it. This configuration contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C5H4N2 |
| Molecular Weight | 104.10 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of cyano groups enhances the compound's ability to form hydrogen bonds and participate in electron transfer reactions, which are critical for its biological activity.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines. The compound's ability to modulate key signaling pathways involved in tumor growth is under investigation.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Neuroprotective Potential : Some studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study 1 : In vitro studies on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Case Study 2 : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, supporting its role as an anti-inflammatory agent.
- Case Study 3 : Neuroprotective assays revealed that this compound significantly reduced neuronal apoptosis induced by oxidative stress, highlighting its potential therapeutic application in neuroprotection.
Safety and Toxicity
While the biological activities of this compound are promising, it is essential to assess its safety profile. Toxicological studies indicate that high doses may lead to cytotoxic effects; thus, further research is necessary to establish safe dosage levels for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
